molecular formula C6H6N2O B13965679 7H-Oxazolo[3,2-C]pyrimidine CAS No. 40369-39-9

7H-Oxazolo[3,2-C]pyrimidine

Cat. No.: B13965679
CAS No.: 40369-39-9
M. Wt: 122.12 g/mol
InChI Key: SAMGSNPKYYTBHJ-UHFFFAOYSA-N
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Description

7H-Oxazolo[3,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused ring system combining an oxazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[3,2-C]pyrimidine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of 2-amino-oxazoles with fluorinated alkynoates under transition-metal-free conditions . This one-pot reaction offers good to excellent yields and is versatile in producing various derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of transition-metal-free conditions and one-pot reactions can be advantageous for large-scale production due to their simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7H-Oxazolo[3,2-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 7H-Oxazolo[3,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Uniqueness: 7H-Oxazolo[3,2-C]pyrimidine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

40369-39-9

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

7H-[1,3]oxazolo[3,2-c]pyrimidine

InChI

InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2

InChI Key

SAMGSNPKYYTBHJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2N(C=CO2)C=N1

Origin of Product

United States

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